(2-Heptylphenoxy)acetic acid
Description
(2-Heptylphenoxy)acetic acid is a phenoxyacetic acid derivative characterized by a heptyl chain attached to the ortho position of the phenolic ring, linked to an acetic acid moiety. Phenoxyacetic acids are widely studied for their roles in pharmaceuticals, agrochemicals, and material science, with variations in substituents significantly altering their physicochemical and biological behaviors .
Properties
CAS No. |
62606-55-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-(2-heptylphenoxy)acetic acid |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-9-13-10-7-8-11-14(13)18-12-15(16)17/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,17) |
InChI Key |
BPKIBYKFDABVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=CC=C1OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptylphenoxy)acetic acid typically involves the reaction of 2-heptylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Reaction Conditions:
Reagents: 2-heptylphenol, chloroacetic acid, sodium hydroxide
Solvent: Aqueous or organic solvent (e.g., ethanol)
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of (2-Heptylphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(2-Heptylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
(2-Heptylphenoxy)acetic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (2-Heptylphenoxy)acetic acid depends on its specific application. For instance, in biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The phenoxy group can interact with hydrophobic regions of proteins or membranes, while the carboxylic acid moiety can form hydrogen bonds or ionic interactions with other molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- *Predicted properties for (2-Heptylphenoxy)acetic acid based on homologous series.
- †Estimated from trends in alkylphenoxyacetic acids .
Key Observations :
- Alkyl Chain Length : Increasing alkyl chain length (methyl → hexyl → heptyl) correlates with higher molecular weight, XLogP3 (lipophilicity), and reduced aqueous solubility. The heptyl chain likely enhances membrane permeability, making it suitable for surfactant or agrochemical applications.
- Substituent Effects: Chlorine atoms in 2,4-dichlorophenoxyacetic acid increase herbicidal activity but reduce biodegradability compared to alkyl derivatives . Hydroxyl groups (e.g., 2-HPAA) introduce hydrogen-bonding capacity, altering solubility and metabolic pathways .
Stability and Crystal Packing
- (2-Methylphenoxy)acetic Acid: Forms centrosymmetric dimers via carboxylate H-bonding, with additional C–H···O interactions stabilizing the crystal lattice .
- Longer Alkyl Derivatives : Increased alkyl chain length (e.g., hexyl, heptyl) likely disrupts tight packing, reducing melting points and enhancing amorphous character.
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